7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione
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Overview
Description
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of diazino pyrimidines. This compound is characterized by its unique structure, which includes a diazine ring fused to a pyrimidine ring with a thione group at the 4-position. The presence of the propan-2-yl group at the 7-position further distinguishes this compound from other similar structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazine derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or water-ethanol mixtures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of industrial method depends on factors such as the availability of starting materials, cost considerations, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The diazine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the diazine or pyrimidine rings .
Scientific Research Applications
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thione group plays a crucial role in these interactions, often forming covalent bonds with target molecules. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the fused ring structure and functional groups.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a pyrazole ring fused to the pyrimidine ring, offering different chemical and biological properties.
Quinazoline derivatives: These compounds feature a benzene ring fused to a pyrimidine ring, providing unique reactivity and applications.
Uniqueness
7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-propan-2-yl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5(2)7-10-3-6-8(13-7)11-4-12-9(6)14/h3-5H,1-2H3,(H,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXZXCCECFVLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2C(=N1)NC=NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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